molecular formula C12H12N4 B10843692 4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole

4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole

Cat. No.: B10843692
M. Wt: 212.25 g/mol
InChI Key: WEMPWGDVLUDOBY-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropylphenyl group and a cyano group attached to the triazole ring

Preparation Methods

The synthesis of 4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The isopropylphenyl and cyano groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C12H12N4/c1-8(2)9-3-5-10(6-4-9)12-11(7-13)14-16-15-12/h3-6,8H,1-2H3,(H,14,15,16)

InChI Key

WEMPWGDVLUDOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNN=C2C#N

Origin of Product

United States

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